molecular formula C11H11Cl2NO B2858655 (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal CAS No. 866038-55-3

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B2858655
CAS No.: 866038-55-3
M. Wt: 244.12
InChI Key: WLOYCTPIOMZSHG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound known for its unique chemical structure and properties. This compound features a dichlorophenyl group, a dimethylamino group, and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-dichlorophenyl)-3-(dimethylamino)propanoic acid.

    Reduction: Formation of 2-(2,6-dichlorophenyl)-3-(dimethylamino)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)-2-propenol: A similar compound with an alcohol functional group instead of an aldehyde.

    (Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)-2-propenoic acid: A compound with a carboxylic acid functional group.

Uniqueness

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the dichlorophenyl and dimethylamino groups enhances its versatility in various chemical reactions and research applications.

Properties

IUPAC Name

(Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)11-9(12)4-3-5-10(11)13/h3-7H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOYCTPIOMZSHG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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